1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine
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Overview
Description
1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine is an organic compound that belongs to the class of thiazoles and pyridines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and pyridine rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine typically involves the following steps:
Formation of 4-Methylthiazole: This can be achieved by the cyclization of appropriate starting materials such as 2-bromoacetophenone and thiourea under basic conditions.
Attachment of Pyridine Ring: The pyridine ring can be introduced by reacting 4-methylthiazole with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium borohydride.
Formation of Methanamine Linkage: The final step involves the formation of the methanamine linkage by reacting the intermediate with formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated thiazole or pyridine rings.
Substitution: Substituted thiazole or pyridine derivatives.
Scientific Research Applications
1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, bacterial infections, and neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole and pyridine rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The methanamine linkage can also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylthiazol-5-yl)-N-(pyridin-2-ylmethyl)methanamine: Similar structure but with the pyridine ring attached at a different position.
1-(4-Methylthiazol-5-yl)-N-(pyridin-4-ylmethyl)methanamine: Similar structure but with the pyridine ring attached at a different position.
1-(4-Methylthiazol-5-yl)-N-(quinolin-3-ylmethyl)methanamine: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of thiazole and pyridine rings in this particular arrangement provides a distinct set of properties that can be advantageous for certain applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H13N3S |
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Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C11H13N3S/c1-9-11(15-8-14-9)7-13-6-10-3-2-4-12-5-10/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
YBWJHEIYOAKTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCC2=CN=CC=C2 |
Origin of Product |
United States |
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